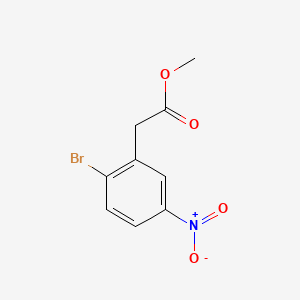

Methyl 2-(2-bromo-5-nitrophenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-bromo-5-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGZNFZMPAFWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Regioisomeric Analysis of Bromonitrophenylacetates in Heterocyclic Synthesis

This guide provides an in-depth technical analysis of the structural, synthetic, and functional differences between Methyl 2-(2-bromo-5-nitrophenyl)acetate and its regioisomer, Methyl 2-(5-bromo-2-nitrophenyl)acetate .[1]

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), the distinction between Methyl 2-(2-bromo-5-nitrophenyl)acetate (Isomer A) and Methyl 2-(5-bromo-2-nitrophenyl)acetate (Isomer B) is not merely structural—it is functional.[1]

While both compounds share the molecular formula

This guide delineates the critical control points for researchers to synthesize, identify, and utilize these isomers correctly.

Structural & Electronic Characterization

The core difference lies in the relative positioning of the nitro (

Nomenclature and Topology

-

Isomer A (2-Bromo-5-nitro): The Bromine is ortho (C2) to the acetate.[1] The Nitro is meta (C5) to the acetate.[1]

-

Isomer B (5-Bromo-2-nitro): The Nitro is ortho (C2) to the acetate.[1] The Bromine is meta (C5) to the acetate.[1]

Electronic Impact (Hammett Principles)

The position of the electron-withdrawing nitro group (

| Feature | Isomer A (2-Br, 5-NO2) | Isomer B (5-Br, 2-NO2) |

| Benzylic Acidity | Moderate.[1] Inductive effect of Br (ortho) increases acidity.[1] | High. The ortho-Nitro group exerts a strong inductive and field effect, significantly acidifying the |

| Cyclization Potential | Null. Reduction of 5-NO2 yields a 5-amino group, which is geometrically too distant to attack the C1-ester.[1] | High. Reduction of 2-NO2 yields a 2-amino group, perfectly positioned for intramolecular nucleophilic attack on the ester to form an oxindole.[1] |

| Pd-Catalysis | Br at C2 is sterically crowded (ortho-effect) but allows for indole formation via Heck/Buchwald sequences.[1] | Br at C5 is sterically accessible, ideal for late-stage Suzuki-Miyaura coupling to extend the scaffold.[1] |

Synthetic Pathways: The Divergence

The synthesis of these isomers requires fundamentally different strategies to ensure regiocontrol.

Synthesis of Isomer B (The Oxindole Precursor)

Method: Nucleophilic Aromatic Substitution (

-

Step 1: Deprotonation of dimethyl malonate with

or -

Step 2:

displacement of Fluorine in 5-bromo-2-fluoronitrobenzene .[1] The para-nitro group activates the fluorine.[1] -

Step 3: Hydrolysis and decarboxylation to yield the phenylacetic acid, followed by esterification.

Synthesis of Isomer A (The Functional Scaffold)

Method: Electrophilic Aromatic Substitution (Nitration).[1][2]

Logic: Starting from 2-bromophenylacetic acid , standard nitration conditions (

-

Regioselectivity: The Bromine (ortho/para director) and the alkyl chain (ortho/para director) compete.[1] However, steric hindrance at C6 (between Br and Alkyl) and C3 (ortho to Br) favors substitution at C4 or C5.[1] Under controlled conditions, the 5-nitro isomer is isolated due to the directing power of the Bromine para-position.[1]

Comparative Workflow Diagram

Figure 1: Divergent synthetic strategies. Isomer B utilizes

Analytical Differentiation (Self-Validating Protocol)

Misidentification of these isomers is a common failure mode in early synthesis.[1] Proton NMR (

The Diagnostic "Ortho-Nitro" Shift

The proton positioned ortho to the nitro group will experience significant deshielding (shift downfield,

-

In Isomer B (5-Br, 2-NO2):

-

H3 is ortho to the Nitro group.[1] It appears as a doublet (

Hz if meta-coupled, or -

Numbering: C1=Acetate, C2=Nitro, C3=H, C4=H, C5=Br, C6=H.[1]

-

H3 is ortho to Nitro and meta to Br.[1] It is a doublet (coupling with H4) or singlet (if H4 is substituted? No, H4 is present).[1]

-

Key Signal: H3 appears at ~8.1 - 8.2 ppm (doublet,

Hz).[1]

-

-

In Isomer A (2-Br, 5-NO2):

-

Numbering: C1=Acetate, C2=Br, C3=H, C4=H, C5=Nitro, C6=H.[1]

-

H6 is ortho to Nitro and ortho to Acetate.[1]

-

H4 is ortho to Nitro and meta to Br.[1]

-

Key Signal: The most deshielded proton is H6 (due to Nitro + Acetate anisotropy), appearing at ~8.0 - 8.1 ppm as a doublet (

Hz, meta-coupling to H4).[1]

-

NMR Data Comparison Table

| Proton Position | Isomer A (2-Br, 5-NO2) | Isomer B (5-Br, 2-NO2) | Diagnostic Note |

| Aromatic Region | 3 signals | 3 signals | |

| Most Deshielded | H6 (~8.1 ppm) Doublet ( | H3 (~8.2 ppm) Doublet ( | CRITICAL CHECK: Look at the coupling constant of the most downfield peak.[1] Small J (2Hz) = Isomer A .Large J (8Hz) = Isomer B . |

| Benzylic (-CH2-) | ~3.85 ppm | ~4.05 ppm | Isomer B is more deshielded due to ortho-nitro field effect.[1] |

| Ester (-OCH3) | ~3.75 ppm | ~3.72 ppm | Less diagnostic.[1] |

Application in Drug Discovery[1][3]

Reductive Cyclization (The "Sunitinib" Pathway)

Isomer B is the mandatory starting material for 5-bromooxindole.[1]

-

Reduction:

or -

Cyclization: The amine spontaneously (or with acid catalysis) attacks the methyl ester.[1]

-

Result: Formation of the lactam ring (Oxindole).[1]

Isomer A fails this reaction. Reduction yields 2-bromo-5-aminophenylacetate.[1] The amine is too far from the ester to cyclize.[1]

Mechanistic Visualization[1]

Figure 2: The "Ortho-Nitro Effect" dictates cyclization success.[1] Only Isomer B yields the oxindole core.

References

-

Synthesis of Phenylacetic Acid Derivatives via SNAr: Title: Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.[1] Source: The Journal of Organic Chemistry (ACS).[1] URL:[Link][1]

-

Spectroscopic Differentiation of Regioisomers: Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Source: Oxford Instruments Application Notes.[1] URL:[Link]

-

Nitration Protocols for Phenylacetic Acids: Title: Chemo- and regioselective aqueous phase nitration of aromatics.[1] Source: Frontiers in Chemistry / NIH.[1] URL:[Link]

Sources

An In-Depth Technical Guide to Methyl 2-(2-bromo-5-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-(2-bromo-5-nitrophenyl)acetate, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical identity, synthesis protocols, and potential applications, ensuring technical accuracy and field-proven insights.

Core Chemical Identity

Methyl 2-(2-bromo-5-nitrophenyl)acetate is a substituted phenylacetate derivative. The strategic placement of the bromo and nitro groups on the phenyl ring makes it a versatile reagent in organic synthesis, particularly as a building block for more complex molecules in pharmaceutical and materials science research.

Structural Identifiers

A clear and unambiguous identification of a chemical compound is paramount for scientific integrity and reproducibility. The following table summarizes the key structural identifiers for Methyl 2-(2-bromo-5-nitrophenyl)acetate.

| Identifier | Value | Source |

| IUPAC Name | methyl 2-(2-bromo-5-nitrophenyl)acetate | N/A |

| CAS Number | 33844-19-8 | N/A |

| Molecular Formula | C₉H₈BrNO₄ | |

| Molecular Weight | 274.07 g/mol | |

| SMILES | COC(=O)CC1=C(C=C(C=C1)[O-])Br | N/A |

| InChIKey | GYGZNFZMPAFWMI-UHFFFAOYSA-N |

Synthesis and Mechanism

The synthesis of Methyl 2-(2-bromo-5-nitrophenyl)acetate can be logically approached as a two-step process: the formation of the precursor acid, 2-bromo-5-nitrophenylacetic acid, followed by its esterification.

Synthesis of the Precursor: 2-bromo-5-nitrobenzoic acid

A reliable method for the synthesis of the precursor acid, 2-bromo-5-nitrobenzoic acid, involves the nitration of 2-bromobenzoic acid. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Reaction: 2-Bromobenzoic acid → 2-Bromo-5-nitrobenzoic acid

Mechanism Rationale: The bromo group is an ortho-, para- director, while the carboxylic acid group is a meta- director. In this case, the directing effects are synergistic, leading to the nitration at the position para to the bromo group and meta to the carboxylic acid group. The use of a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed efficiently.

Experimental Protocol: Synthesis of 2-bromo-5-nitrobenzoic acid [1]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and maintained in an ice bath, combine 25 mL of concentrated sulfuric acid and 12 mL of concentrated nitric acid.

-

Addition of Starting Material: To this cold acid mixture, slowly add 9.90 g (49.3 mmol) of commercially available 2-bromobenzoic acid.

-

Reaction Conditions: Stir the reaction mixture vigorously while maintaining the temperature below 5 °C for 1 hour.

-

Work-up: Pour the reaction mixture into a beaker containing ice water.

-

Isolation: Collect the resulting white solid product by vacuum filtration and wash with cold water. The yield is typically high (around 96%).

Synthesis of Methyl 2-(2-bromo-5-nitrophenyl)acetate

The final step is the esterification of the synthesized 2-bromo-5-nitrophenylacetic acid. A common and effective method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.

Reaction: 2-bromo-5-nitrophenylacetic acid + Methanol → Methyl 2-(2-bromo-5-nitrophenyl)acetate

Mechanism Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product.

Experimental Protocol: Esterification of 2-bromo-5-nitrophenylacetic acid

This protocol is adapted from a general esterification procedure.[2]

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized 2-bromo-5-nitrophenylacetic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Two-step synthesis of Methyl 2-(2-bromo-5-nitrophenyl)acetate.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetate group, and the methyl protons of the ester. The splitting patterns of the aromatic protons will be indicative of the substitution pattern on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the aromatic ring (with the carbon attached to the bromine showing a characteristic lower intensity), the methylene carbon, and the methyl carbon.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (274.07 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Applications and Reactivity

Methyl 2-(2-bromo-5-nitrophenyl)acetate is primarily utilized as a versatile intermediate in organic synthesis. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated.

Key Reactive Sites and Potential Transformations

Caption: Reactivity map of Methyl 2-(2-bromo-5-nitrophenyl)acetate.

-

The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters.

-

The Nitro Group: The nitro group can be readily reduced to an amino group, a crucial transformation for the synthesis of many biologically active compounds, including heterocycles.

-

The Bromo Atom: The bromine atom can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.

-

Aromatic Ring: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the bromo group or other leaving groups.

Role in Drug Discovery

Substituted phenylacetic acid derivatives are important scaffolds in medicinal chemistry.[4][5] The functional groups present in Methyl 2-(2-bromo-5-nitrophenyl)acetate make it an attractive starting material for the synthesis of novel drug candidates. The ability to introduce diverse substituents through the manipulation of the bromo and nitro groups allows for the exploration of a wide chemical space in the search for new therapeutic agents. The "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacokinetic or pharmacodynamic properties of a molecule, is a well-established principle in drug design, and this compound provides a scaffold for such explorations.[6]

Conclusion

Methyl 2-(2-bromo-5-nitrophenyl)acetate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. This guide has provided a comprehensive overview of its chemical identity, a plausible and scientifically sound synthesis strategy, and an analysis of its reactivity and potential applications. As with any chemical synthesis, all procedures should be performed with appropriate safety precautions in a well-ventilated fume hood.

References

-

Wikipedia. (2023, May 1). * (2-Nitrophenyl)acetic acid*. Retrieved February 21, 2026, from [Link]

-

MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved February 21, 2026, from [Link]

-

MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved February 21, 2026, from [Link]

Sources

- 1. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. 1261682-76-1|Methyl 2-(2-bromo-5-nitrophenyl)acetate|BLD Pharm [bldpharm.com]

- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Reductive cyclization protocols for 2-bromo-5-nitrophenylacetates

Application Note: Reductive Cyclization Protocols for Brominated Nitrophenylacetates

Executive Summary & Scope

This guide details the protocols for the reductive cyclization of brominated 2-nitrophenylacetates to form bromo-oxindoles (indolin-2-ones). These scaffolds are critical intermediates in the synthesis of tyrosine kinase inhibitors (e.g., Sunitinib) and other bioactive alkaloids.

Critical Structural Clarification: The term "2-bromo-5-nitrophenylacetate" is frequently used ambiguously in literature. For a successful reductive cyclization to an oxindole, the nitro group must be ortho to the acetate side chain.

-

Target Precursor: Ethyl 2-nitro-5-bromophenylacetate (or similar isomers where

is ortho to -

Resulting Scaffold: 6-Bromooxindole.

-

Chemistry: Reduction of the nitro group (

) to an amine (

This guide prioritizes methods that retain the bromine substituent , avoiding hydrodebromination side reactions common with standard Pd/C hydrogenation.

Mechanistic Pathway

The transformation proceeds through a cascade sequence. Understanding the intermediates is vital for troubleshooting incomplete cyclizations (often stalled at the hydroxylamine stage).

Figure 1: Mechanistic cascade of the reductive cyclization. Note that the N-hydroxy intermediate can cyclize prematurely to form N-hydroxyoxindole, requiring stronger reducing conditions to cleave the N-O bond.

Protocol Selection Guide

The choice of reductant is dictated by the sensitivity of the bromine atom and the scale of the reaction.

| Method | Reagents | Bromine Retention | Scalability | Key Advantage |

| A (Standard) | Fe / AcOH | Excellent | High (kg) | Robust; no debromination risk. |

| B (Mild) | Zn / NH₄Cl | Good | Medium (g) | Milder pH; easier workup than Fe. |

| C (Catalytic) | H₂ / Pt-S (Sulfided) | Excellent | High (Process) | Cleanest profile; Pt-S prevents debromination. |

| D (Risky) | H₂ / Pd-C | Poor | High | Avoid unless using additives; high risk of Ar-Br cleavage. |

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reductive Cyclization (The "Workhorse" Method)

Best for: Large batches where bromine retention is critical.

Reagents:

-

Ethyl 2-nitro-5-bromophenylacetate (1.0 equiv)

-

Iron powder (325 mesh, reduced) (5.0 equiv)

-

Glacial Acetic Acid (Solvent/Reagent)

-

Ethanol (Co-solvent, optional for solubility)

Step-by-Step:

-

Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the substrate (10 mmol) in Glacial Acetic Acid (30 mL). If solubility is poor, add Ethanol (10 mL).

-

Activation: Heat the solution to 50°C.

-

Addition: Add Iron powder (50 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to 90–100°C. Monitor by TLC or LCMS. The reaction typically completes in 2–4 hours.

-

Checkpoint: Look for the disappearance of the nitro peak and the transient amine peak.

-

-

Workup (Critical Step):

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (50 mL).

-

Filter through a pad of Celite to remove iron salts. Wash the pad thoroughly with Ethyl Acetate.

-

Iron Removal Tip: Wash the filtrate with 1M HCl (2x) to remove residual iron species, followed by sat. NaHCO₃ (careful: gas evolution) to neutralize the acid.

-

-

Isolation: Dry organic layer over Na₂SO₄, concentrate in vacuo. Recrystallize from EtOH/Water if necessary.

Validation Criteria:

-

LCMS: Mass [M+H]+ corresponding to Bromooxindole (MW: ~212/214).

-

1H NMR: Disappearance of ethyl ester quartet/triplet; appearance of amide NH (broad singlet, ~10.5 ppm) and benzylic CH₂ (singlet, ~3.5 ppm).

Protocol B: Zinc/Ammonium Chloride (The "Clean" Lab Method)

Best for: Small scale (100mg - 5g) and acid-sensitive substrates.

Reagents:

-

Substrate (1.0 equiv)

-

Zinc Dust (activated) (10.0 equiv)

-

Ammonium Chloride (saturated aq. solution)

-

THF or Methanol (Solvent)

Step-by-Step:

-

Dissolution: Dissolve substrate (5 mmol) in THF (25 mL) and Methanol (25 mL).

-

Buffer: Add saturated aq. NH₄Cl (10 mL). The mixture will be biphasic/cloudy.

-

Reduction: Add Zinc dust (50 mmol) in one portion. Stir vigorously at Room Temperature.

-

Note: If reaction is sluggish, heat to 40°C.

-

-

Monitoring: Reaction is usually fast (1–3 hours).

-

Cyclization Check: This method sometimes stops at the N-hydroxyoxindole .

-

If N-OH is observed (M+16 mass): Add more Zn and heat to 60°C to force N-O bond cleavage.

-

-

Workup: Filter through Celite. Concentrate volatiles.[1] Extract aqueous residue with DCM.

Protocol C: Catalytic Hydrogenation (High-Throughput)

Best for: Process scale, provided the correct catalyst is used.

Warning: Do NOT use standard 10% Pd/C, as it will strip the bromine atom (hydrodebromination) before reducing the nitro group.

Recommended Catalyst:

-

5% Pt/C (Sulfided): The sulfur poisons the catalyst slightly, preventing halogenolysis while allowing nitro reduction.

-

Alternative: 1% Pt/C + Vanadium additives.

Step-by-Step:

-

Reactor: Use a Parr shaker or autoclave.

-

Loading: Charge vessel with substrate (10 mmol) in MeOH (50 mL).

-

Catalyst: Add 5% Pt(S)/C (2 wt% loading relative to substrate).

-

Hydrogenation: Purge with N₂, then fill with H₂ (30–50 psi). Shake/Stir at RT for 4 hours.

-

Workup: Filter catalyst (keep wet to prevent ignition). Concentrate filtrate.[1] The cyclization is often spontaneous upon solvent removal.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Product mass M+16 | Incomplete reduction (N-Hydroxyoxindole) | Reaction stopped at hydroxylamine. Increase temperature or add more reductant (Zn/Fe). |

| Product mass M-Br+H | Hydrodebromination | Catalyst too active (Protocol C). Switch to Fe/AcOH or Sulfided Pt. |

| Low Yield / Sticky Solid | Iron chelation | Use EDTA wash during workup or switch to Zn/NH₄Cl method. |

| No Cyclization (Amine isolated) | Steric hindrance or pH | Heat the isolated amine in Toluene with catalytic p-TsOH to force lactamization. |

References

-

Mechanism of Reductive Cyclization: Sandelier, M. J., & DeShong, P. (2007).[2] Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols. Organic Letters. Link

-

Oxindole Synthesis Overview: Organic Chemistry Portal. Synthesis of Oxindoles. Link

-

Iron Reduction Protocols: Kamath, P., et al. (2017).[3] A Novel Route to 2-Arylquinolines: Reductive Cleavage of 2′-Nitroaryl-∆2-isoxazolines. Synlett. Link

-

Zinc Mediated Cyclization: Zn/H2O-mediated tandem reductive cyclization. Organic & Biomolecular Chemistry. Link

-

Base-Mediated Alternatives: Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Journal of Organic Chemistry. Link[4]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]

- 3. A Novel Route to 2-Arylquinolines: Reductive Cleavage of 2′-Nitroaryl-∆2-isoxazolines [organic-chemistry.org]

- 4. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 2-(2-bromo-5-nitrophenyl)acetate

Executive Summary

Methyl 2-(2-bromo-5-nitrophenyl)acetate (CAS: 1261682-76-1) represents a high-value "bifunctional" scaffold in medicinal chemistry. It combines an activated aryl bromide—sensitized by a para-nitro group—with an ortho-acetate side chain. This specific geometry makes it a critical intermediate for synthesizing oxindoles , indoles , and complex biaryls found in kinase inhibitors and NSAID derivatives.

This Application Note provides optimized protocols for the Palladium-catalyzed cross-coupling of this substrate. Unlike simple aryl halides, this molecule presents a dichotomy: the 5-nitro group accelerates oxidative addition (electronic activation), while the ortho-ester introduces steric bulk and susceptibility to hydrolysis. Success requires a catalytic system that balances high activity with mild basicity to preserve the ester functionality.

Chemical Context & Mechanistic Insight

The "Ortho-Nitro" Activation Effect

The 5-nitro group acts as a strong electron-withdrawing group (EWG). In Pd-catalyzed cycles, this significantly lowers the energy barrier for the Oxidative Addition step (Pd⁰

-

Benefit: The C-Br bond is highly activated; oxidative addition is rarely the rate-limiting step.

-

Risk: The resulting Pd(II)-aryl complex is electron-deficient, which can strengthen the binding of ancillary ligands or substrates, potentially slowing down the Transmetallation or Reductive Elimination steps.

The "Ester" Liability

The methyl ester at the ortho position is the critical control point.

-

Hydrolysis Risk: Strong hydroxide bases (NaOH, KOH) or alkoxides (NaOtBu) used in standard couplings will rapidly hydrolyze the ester to the carboxylic acid (saponification) or cause decarboxylation.

-

Cyclization Risk: In the presence of primary amines (Buchwald conditions), the ester may undergo spontaneous intramolecular cyclization to form oxindoles.

Strategic Workflow Diagram

The following decision tree illustrates the optimized pathways for this substrate.

Figure 1: Strategic decision tree for coupling pathways avoiding ester degradation.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl derivatives while preserving the methyl ester. Key Challenge: Preventing saponification of the ester by aqueous base.

Reagents & Materials

-

Substrate: Methyl 2-(2-bromo-5-nitrophenyl)acetate (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

-

Rationale: The bidentate dppf ligand has a large bite angle, facilitating the reductive elimination from the sterically crowded ortho-substituted center. It is also robust against air/moisture.

-

-

Base: Potassium Phosphate Tribasic (K₃PO₄), Anhydrous (3.0 equiv)

-

Rationale: Mild enough to minimize ester hydrolysis compared to carbonates or hydroxides.

-

-

Solvent: 1,4-Dioxane (degassed). Note: Minimal water (10:1 ratio) is required for the boronic acid activation mechanism.

Step-by-Step Methodology

-

Inert Setup: Equip a reaction vial with a magnetic stir bar and a rubber septum. Flame-dry under vacuum and backfill with Argon (3 cycles).

-

Charging: Add the Substrate (1.0 mmol, 274 mg), Arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol, 636 mg), and Pd(dppf)Cl₂ (0.03 mmol, 24 mg) to the vial.

-

Solvation: Syringe in anhydrous 1,4-Dioxane (5 mL) and degassed water (0.5 mL).

-

Degassing: Sparge the mixture with Argon for 5 minutes (subsurface bubbling).

-

Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 3:1) or LC-MS.[1] The starting bromide should disappear rapidly.

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

-

Critical Step: Dry organic layer over MgSO₄ immediately to prevent any residual basic hydrolysis.

-

-

Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Optimization Data (Base Screening)

Table 1: Effect of Base on Yield and Ester Integrity

| Base | Solvent | Temp | Yield (Biaryl) | Side Product (Acid) | Recommendation |

| K₃PO₄ | Dioxane/H₂O | 80°C | 88% | <2% | Recommended |

| Na₂CO₃ | Dioxane/H₂O | 80°C | 72% | 15% | Acceptable |

| Cs₂CO₃ | DMF | 100°C | 65% | 10% | Homocoupling risk |

| NaOH | THF/H₂O | 60°C | 10% | 85% | AVOID |

Protocol B: Sonogashira Coupling

Objective: Introduction of an alkyne handle, often a precursor for indole synthesis via cyclization.

Reagents & Materials

-

Substrate: Methyl 2-(2-bromo-5-nitrophenyl)acetate (1.0 equiv)

-

Alkyne: Phenylacetylene or TMS-acetylene (1.2 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

-

Co-Catalyst: CuI (1 mol%)

-

Base/Solvent: Triethylamine (Et₃N) / THF (1:1 mixture)

Step-by-Step Methodology

-

Preparation: In a glovebox or under Argon flow, charge the reaction vessel with Pd(PPh₃)₂Cl₂ (14 mg per mmol substrate) and CuI (2 mg per mmol).

-

Substrate Addition: Add the aryl bromide substrate (1.0 mmol) dissolved in anhydrous THF (3 mL).

-

Base Addition: Add Et₃N (3 mL).

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

-

Temperature Control: Stir at Room Temperature for 1 hour, then heat to 50 °C if conversion is slow.

-

Note: The nitro group activates the bromide sufficiently that high temperatures (>80°C) are rarely needed and may cause degradation.

-

-

Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate and purify via silica chromatography.

Troubleshooting & Critical Control Points

Thermal Safety (DSC Warning)

Nitro-substituted aromatics can be energetic. While this specific ester is generally stable, reaction mixtures containing nitro compounds and transition metals at temperatures >120 °C possess thermal runaway potential.

-

Rule: Do not exceed 100 °C without Differential Scanning Calorimetry (DSC) validation of the reaction mixture.

The "Black Metal" Issue

If the reaction turns black immediately and conversion stops (catalyst death):

-

Cause: The nitro group can coordinate to Pd, or the electron-deficient nature of the ring makes the Pd-Ar species unstable.

-

Solution: Increase ligand loading (e.g., use XPhos or SPhos) to stabilize the Pd species, or switch to a precatalyst like XPhos Pd G3 .

References

-

Suzuki Coupling Mechanisms & Base Effects: Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Alpha-Arylation & Ester Compatibility: Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link]

-

Sonogashira Protocols for Electron-Deficient Aryl Halides: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Synthesis of Oxindoles from 2-Halophenylacetic Acid Derivatives: Lee, S., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Oxindoles from Amides and Aryl Halides. Journal of Organic Chemistry, 66(10), 3402–3415. [Link]

-

General Reactivity of Nitro-Aryl Halides: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

Sources

Using Methyl 2-(2-bromo-5-nitrophenyl)acetate as an indole synthesis intermediate

This Application Note is structured to guide researchers through the specific utility of Methyl 2-(2-bromo-5-nitrophenyl)acetate (CAS 1261682-76-1). Unlike its isomer (the 2-nitro derivative used in reductive cyclizations), this scaffold requires transition-metal catalysis to construct the indole core.

The following guide details the Palladium-Catalyzed Amination-Cyclization Cascade , the most robust pathway for converting this intermediate into 5-nitroindole and 5-nitrooxindole scaffolds.

Executive Summary

Methyl 2-(2-bromo-5-nitrophenyl)acetate is a bifunctional building block designed for the regiospecific synthesis of 5-nitroindole and 5-nitrooxindole derivatives. Its strategic value lies in the orthogonal reactivity of its functional groups:

-

C2-Bromide: Facilitates Pd/Cu-catalyzed C-N bond formation.

-

C1-Acetate Side Chain: Enables intramolecular cyclization (aminolysis).

-

C5-Nitro Group: Serves as a "passenger" moiety for late-stage reduction to 5-aminoindoles (privileged scaffolds in kinase inhibitors like Sunitinib).

Critical Distinction: This protocol addresses the 2-bromo-5-nitro isomer. Researchers must not confuse this with the 2-nitro-5-bromo isomer, which utilizes the Batcho-Leimgruber (reductive) pathway. The 2-bromo isomer described here requires Buchwald-Hartwig amination logic.

Mechanistic Pathway

The transformation proceeds via a Domino Amination/Cyclization Sequence .

-

Intermolecular C-N Coupling: The Palladium(0) catalyst inserts into the C-Br bond (Oxidative Addition), followed by amine coordination and reductive elimination to form an o-aminophenylacetate intermediate.

-

Intramolecular Cyclization: The newly formed amine nucleophile attacks the pendant ester carbonyl, releasing methanol and closing the ring to form the oxindole (indolin-2-one).

-

Aromatization (Optional): If the target is the aromatic indole, the oxindole is reduced/dehydrated or converted via the enol-triflate method.

Reaction Logic Diagram

Figure 1: The divergent pathway from the bromo-acetate precursor to Oxindole and Indole scaffolds.

Experimental Protocols

Protocol A: Synthesis of 5-Nitrooxindole (Primary Application)

This protocol uses a Buchwald-Hartwig approach to install the nitrogen atom. This is the most direct use of the intermediate.

Reagents & Materials:

-

Substrate: Methyl 2-(2-bromo-5-nitrophenyl)acetate (1.0 equiv)

-

Amine Source: Benzylamine (1.2 equiv) [for N-benzyl protection] or Ammonia equivalent (e.g., Lithium Bis(trimethylsilyl)amide - LiHMDS) [for free NH].

-

Catalyst: Pd_2(dba)_3 (2 mol %)

-

Ligand: Xantphos (4 mol %) – Crucial for ester compatibility.

-

Base: Cs_2CO_3 (1.5 equiv)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a Schlenk flask and cool under Argon flow.

-

Charging: Add Methyl 2-(2-bromo-5-nitrophenyl)acetate (1.0 mmol, 274 mg), Pd_2(dba)_3 (18 mg), Xantphos (23 mg), and Cs_2CO_3 (488 mg).

-

Solvation: Add 1,4-Dioxane (5 mL) and the amine source (e.g., Benzylamine 131 µL).

-

Reaction: Seal the flask and heat to 100°C for 12–16 hours.

-

Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash with EtOAc.

-

Purification: Concentrate the filtrate and purify via flash chromatography (SiO_2, Gradient: 0-40% EtOAc in Hexanes).

Expected Outcome: Yellow to orange solid (5-nitrooxindole derivative). Yields typically range from 75–88% .

Protocol B: Conversion to 5-Nitroindole (Aromatization)

To convert the oxindole obtained in Protocol A into a fully aromatic indole.

Methodology: One-pot Reduction-Dehydration.

-

Reduction: Dissolve 5-nitrooxindole (1.0 equiv) in THF. Add Borane-THF complex (BH_3·THF, 2.0 equiv) at 0°C. Reflux for 2 hours.

-

Note: This reduces the amide carbonyl to a methylene (forming an indoline).

-

-

Oxidation: Isolate the indoline intermediate. Dissolve in Dichloromethane (DCM) and add MnO_2 (10 equiv) or DDQ (1.1 equiv). Stir at RT for 4 hours.

-

Result: Formation of the C2=C3 double bond, yielding the aromatic 5-nitroindole .

Data Summary & Optimization Guide

| Parameter | Recommendation | Rationale |

| Catalyst System | Pd_2(dba)_3 / Xantphos | Xantphos has a wide bite angle, promoting reductive elimination and preventing catalyst poisoning by the nitro group. |

| Base Choice | Cs_2CO_3 or K_3PO_4 | Weaker bases (like carbonates) prevent hydrolysis of the ester before the amine attack occurs. Avoid strong alkoxides. |

| Temperature | 80–100°C | Required to overcome the activation energy of the oxidative addition into the electron-poor (but sterically hindered) Ar-Br bond. |

| Amine Source | Primary Amines (R-NH_2) | Secondary amines will form amides but cannot cyclize to form the aromatic system easily. |

Troubleshooting Table

-

Problem: Low yield, formation of simple amide (no cyclization).

-

Cause: Amine attacked the ester before the Pd-catalyzed coupling.

-

Solution: Use a bulkier base or lower the temperature during the initial mixing phase. Ensure the catalyst is active (fresh Pd source).

-

-

Problem: De-bromination (formation of Methyl 2-(3-nitrophenyl)acetate).

-

Cause: β-hydride elimination from the amine or solvent impurities.

-

Solution: Switch solvent to Toluene; ensure strict anhydrous conditions.

-

References

-

General Buchwald-Hartwig Oxindole Synthesis

-

Lee, S., Hartwig, J. F. (2001). "Palladium-Catalyzed Synthesis of Oxindoles from o-Haloacetanilides." Journal of Organic Chemistry. Link

-

-

Xantphos Ligand Utility

-

Yin, J., Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Journal of the American Chemical Society. Link

-

-

Indole Aromatization Methods

-

Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. Link

-

- Nitro-Indole Derivatives in Drug Discovery: Application of 5-nitroindoles as precursors for kinase inhibitors (e.g., Sunitinib analogs). Journal of Medicinal Chemistry (General Reference).

Sources

Application Note: Chemoselective Hydrolysis of Methyl 2-(2-bromo-5-nitrophenyl)acetate

Abstract

This guide details the optimized protocol for the saponification of Methyl 2-(2-bromo-5-nitrophenyl)acetate to its corresponding carboxylic acid, 2-(2-bromo-5-nitrophenyl)acetic acid . This transformation is a critical step in the synthesis of indole derivatives and NSAID-like scaffolds. The presence of a para-nitro group relative to the bromine atom activates the aromatic ring toward Nucleophilic Aromatic Substitution (

Introduction & Mechanistic Insight

Chemical Context

The target substrate contains three functional groups with distinct reactivities:

-

Methyl Ester: The target for hydrolysis.

-

Nitro Group (

): A strong electron-withdrawing group (EWG). -

Aryl Bromide (

): A potential leaving group.

The Chemoselectivity Challenge

In standard saponification, hydroxide ions (

If the reaction temperature is too high or the base too strong, the hydroxide ion may attack

Reaction Scheme

The transformation proceeds via the

Figure 1: Mechanistic pathway from ester to acid. Note the irreversible deprotonation step forming the carboxylate.

Critical Process Parameters (CPP)

| Parameter | Recommendation | Rationale (Expertise & Experience) |

| Solvent System | THF : Water (3:1) | The ester is lipophilic and insoluble in water. THF solubilizes the substrate; water solubilizes the base. Methanol is avoided in the primary protocol to prevent transesterification equilibrium issues, though it is acceptable in scale-up if monitoring is rigorous. |

| Base Selection | LiOH·H₂O (Lithium Hydroxide) | LiOH is milder and less nucleophilic than NaOH or KOH, significantly reducing the risk of displacing the aryl bromide ( |

| Stoichiometry | 1.5 - 2.0 equivalents | Sufficient to drive the equilibrium (carboxylate formation consumes 1 eq) without large excess that promotes side reactions. |

| Temperature | 0°C to 20°C (Room Temp) | CRITICAL: Do not reflux. Heat promotes the |

| Reaction Time | 2 - 4 Hours | Monitoring via TLC/HPLC is required. Prolonged exposure to base increases impurity profiles. |

Experimental Protocols

Protocol A: High-Fidelity Hydrolysis (Recommended for MedChem/Gram Scale)

Best for: High purity requirements, preserving sensitive functionalities.

Reagents:

-

Substrate: Methyl 2-(2-bromo-5-nitrophenyl)acetate (1.0 eq)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 eq)

-

Tetrahydrofuran (THF) (HPLC Grade)

-

Deionized Water

-

1N HCl (for workup)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (e.g., 1.0 g) in THF (10 mL/g). Ensure complete dissolution.

-

Base Addition: Prepare a solution of LiOH·H₂O (2.0 eq) in Water (3.3 mL/g). Add this aqueous solution dropwise to the THF mixture over 5 minutes.

-

Observation: The solution may turn slightly yellow/orange due to the nitroarene chromophore.

-

-

Reaction: Stir vigorously at Room Temperature (20–25°C) .

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC after 2 hours. Look for the disappearance of the ester peak.

-

-

Quench & Workup:

-

Once complete, cool the mixture to 0°C in an ice bath.

-

Slowly acidify with 1N HCl until pH reaches ~2.0.

-

Why? The product is a carboxylic acid (

). It must be fully protonated to extract into organic solvent.

-

-

Extraction:

-

Evaporate the bulk THF under reduced pressure (Rotavap) at <35°C.

-

Extract the remaining aqueous slurry with Ethyl Acetate (EtOAc) (3 x 10 mL).

-

-

Drying: Combine organic layers, wash with Brine, dry over anhydrous

, filter, and concentrate. -

Purification: The crude solid is usually pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc or Ethanol.

Protocol B: Cost-Effective Scale-Up (NaOH/MeOH)

Best for: Multi-gram/Kilogram batches where LiOH cost is prohibitive.

Modifications:

-

Replace LiOH with NaOH (1.5 eq) .

-

Replace THF with Methanol (MeOH) .

-

Strict Temperature Control: Maintain reaction at 0°C to 5°C . Do not exceed 10°C. NaOH is a stronger nucleophile; higher temps will cause bromide displacement.

Workflow & Logic Flow

Figure 2: Operational workflow for the hydrolysis process.

Analytical Validation

To validate the success of the protocol, compare the spectral data of the starting material and product.

| Feature | Starting Material (Ester) | Product (Acid) | Validation Note |

| 1H NMR (DMSO-d6) | Singlet ~3.6-3.7 ppm ( | Absent | Disappearance of methyl ester is the primary confirmation. |

| 1H NMR (Acid) | Absent | Broad singlet 12.0-13.0 ppm ( | Confirms protonation of the carboxylate. |

| HPLC (Reverse Phase) | Higher Retention Time (Lipophilic) | Lower Retention Time (Polar) | Acid elutes earlier than ester in standard C18 gradients. |

| Mass Spec (ESI) | Acids ionize best in negative mode ESI. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Poor solubility or insufficient base. | Add more THF to ensure homogeneity. Increase LiOH to 2.5 eq. |

| New Impurity by TLC | Temperature too high. Repeat reaction at 0°C. Switch from NaOH to LiOH. | |

| Product is an Oil | Residual solvent or impurities. | Triturate with cold Hexane or Pentane to induce crystallization. |

| Low Yield after Workup | pH not low enough. | Ensure aqueous layer pH < 2.0. The acid may be partially water-soluble; saturate aqueous layer with NaCl (salting out) before extraction. |

Safety & Handling (E-E-A-T)

-

Nitro Compounds: While this specific ester is generally stable, nitroaromatics can be energetic. Avoid rotary evaporation to dryness at high temperatures (>50°C).

-

Bromides: Organic bromides are potential alkylating agents and irritants. Wear nitrile gloves and work in a fume hood.

-

Acids/Bases: LiOH is corrosive; HCl causes burns. Eye protection is mandatory.

References

-

Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. (General Mechanism).[2] Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12404388: 2-(2-Bromo-4-nitrophenyl)acetic acid. (Analogous structure properties). Available at: [Link]

-

Bordwell pKa Table. Acidity in DMSO and Water. (Reference for workup pH). Available at: [Link]

Sources

Preventing debromination during hydrogenation of Methyl 2-(2-bromo-5-nitrophenyl)acetate

Ticket ID: #H7-BR-NO2-SELECTIVITY Subject: Preventing Debromination in Methyl 2-(2-bromo-5-nitrophenyl)acetate Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Chemical Logic

The Challenge:

You are attempting to reduce a nitro group (

The Failure Mode: Standard hydrogenation catalysts (Pd/C) are excellent at oxidative addition into C-Br bonds. In a competition between nitro reduction and hydrodehalogenation (debromination), Pd/C often catalyzes both, leading to the des-bromo byproduct (Methyl 2-(3-aminophenyl)acetate).

The Solution: You must decouple the reduction potential of the catalyst. We recommend shifting from Palladium to Platinum (Pt) or Vanadium-doped Platinum (Pt-V) systems. This guide prioritizes the "Blaser-type" modification, which is the industrial gold standard for this transformation.

Catalyst Selection Decision Matrix

Before starting your experiment, use this logic flow to select the correct heterogeneous system.

Figure 1: Decision matrix for selecting the appropriate heterogeneous catalyst based on substrate sensitivity and available resources.

Recommended Protocol: The "Blaser" Modification

This protocol utilizes a Vanadium-doped Platinum catalyst. The vanadium acts as a Lewis acid, activating the nitro group and specifically accelerating the reduction of the hydroxylamine intermediate, which is the rate-determining step where side-reactions often occur.

Materials

-

Substrate: Methyl 2-(2-bromo-5-nitrophenyl)acetate (1.0 equiv)

-

Catalyst: 1% Pt + 0.5% V on Carbon (commercially available as "Blaser catalyst" or similar grades from Evonik/Johnson Matthey).

-

Alternative: 5% Pt/C (sulfided) if Pt-V is unavailable.

-

-

Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).

-

Hydrogen Source:

gas (balloon or low pressure).[1][2]

Step-by-Step Procedure

-

Preparation: In a hydrogenation vessel, dissolve the substrate in MeOH (concentration ~0.1 M).

-

Note: Avoid acidic solvents (Acetic Acid) as they promote debromination.

-

-

Catalyst Addition: Add the Pt-V/C catalyst. A loading of 1-2 wt% (relative to substrate mass) is typically sufficient due to the high activity of the V-promoted system.

-

Purge: Seal the vessel. Evacuate and backfill with Nitrogen (

) three times to remove oxygen. -

Hydrogenation: Evacuate and backfill with Hydrogen (

).[1]-

Pressure: Maintain 1–5 bar (15–75 psi). High pressure is rarely needed and increases debromination risk.

-

Temperature: Start at 20–25°C .

-

Critical Control Point: Do not heat initially. The reaction is exothermic.[3] If the reaction stalls, warm gently to 40°C.

-

-

Monitoring: Monitor via HPLC or TLC. Look for the disappearance of the nitro starting material and the transient hydroxylamine intermediate.

-

Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with MeOH.[2] Concentrate the filtrate to obtain the crude amine.[2][4]

Mechanistic Insight: Why Vanadium?

Understanding the mechanism allows you to troubleshoot effectively.

Figure 2: The Vanadium promoter accelerates the reduction of the hydroxylamine intermediate, minimizing the residence time on the catalyst surface and reducing the window of opportunity for debromination.

Troubleshooting & FAQs

Q1: I don't have Pt-V/C. Can I use my standard Pd/C?

A: Generally, no. Pd/C is too active for oxidative addition into the C-Br bond. Workaround: If you must use Pd/C, you need to poison it.

-

Add ZnI2: Add 0.5 equiv of Zinc Iodide (

) or Zinc Bromide ( -

Add Diphenyl Sulfide: A trace amount (0.1–0.5 mol%) can poison the highly active sites.

-

Warning: These methods slow the reaction significantly.

Q2: The reaction has stalled at the Hydroxylamine intermediate.

A: This is common with pure Pt/C. The reduction of

-

Fix: If using Pt-V, increase temperature slightly (to 40°C). If using pure Pt/C, adding a trace of Vanadyl Acetylacetonate (

) can restart the reaction in situ.

Q3: I am seeing 5-10% debromination. How do I stop it?

A: This indicates your catalyst is too active or hydrogen pressure is too high.

-

Check Solvent: Are you using a protic solvent like Ethanol/Water? Switch to dry THF or Toluene. Water can sometimes promote dehalogenation.[5]

-

Check Base: Did you add base? Bases (Et3N, carbonates) act as scavengers for HBr, driving the debromination equilibrium forward. Do not use bases unless necessary for solubility.

Q4: Why not use Raney Nickel?

A: Raney Nickel is a valid alternative and is often more selective than Pd.[2] However, it is messy, pyrophoric, and difficult to handle on small research scales compared to Pt/C. If you choose Raney Ni, ensure it is not "promoted" with Mo or Cr if those specific promoters are known to attack halides (though usually, they are safe).

Data Summary: Catalyst Performance Comparison

| Catalyst System | Activity (Nitro Red.)[3][4][6][7][8][9] | Selectivity (vs. Br) | Risk Profile | Recommended? |

| Pd/C (Standard) | High | Very Low | High Debromination | NO |

| Pt/C (Standard) | Moderate | Moderate | Hydroxylamine stall | Conditional |

| Pt-V/C (Blaser) | High | High | Low | YES |

| Pt/C (Sulfided) | Low-Moderate | High | Slow reaction | YES |

| Raney Nickel | Moderate | High | Pyrophoric/Messy | Alternative |

References

-

Blaser, H.-U., et al. (2009).[9][10][11] "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." ChemCatChem.

-

Ramanathan, A. & Jimenez, L.S. (2010).[12] "Reductive Dehalogenation of Aryl Bromides and Chlorides." Synthesis. (Discusses the ease of Br removal with Pd).

-

Studer, M., et al. (2000). "Enantioselective Hydrogenation Using Heterogeneous Platinum Catalysts Modified with Cinchona Alkaloids." (Contains foundational work on Pt-V systems). Journal of Catalysis.

-

ACS GCI Pharmaceutical Roundtable. (2025). "Reagent Guide: Nitro Reduction." (General industry standards for selective reduction).

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst | Department of Chemistry [chem.ox.ac.uk]

- 9. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 11. researchgate.net [researchgate.net]

- 12. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]

Technical Support Center: Methyl 2-(2-bromo-5-nitrophenyl)acetate Cyclization

The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal researchers. It prioritizes mechanistic insight and yield optimization for the cyclization of Methyl 2-(2-bromo-5-nitrophenyl)acetate .

Topic: Yield Optimization & Troubleshooting Target Product: 6-Nitrooxindole (and N-substituted derivatives) Document ID: TSC-OX-2024-05N

Executive Summary: The Chemical Challenge

The cyclization of Methyl 2-(2-bromo-5-nitrophenyl)acetate is a pivotal transformation for accessing the 6-nitrooxindole scaffold. While the 5-nitro group activates the C-Br bond for oxidative addition (via electronic withdrawal), it simultaneously introduces risks regarding catalyst poisoning and side-reactions involving the labile

Core Reaction Pathway: The dominant industry-standard route is the Palladium-Catalyzed Intermolecular Amination / Intramolecular Lactamization Cascade . This "One-Pot" protocol avoids the isolation of the unstable amino-ester intermediate.

Mechanistic Workflow

The following diagram illustrates the cascade pathway and critical failure points.

Figure 1: Mechanistic cascade for the synthesis of 6-nitrooxindole. The nitro group at C5 accelerates the initial oxidative addition but requires careful ligand selection to prevent catalyst deactivation.

Optimization Protocol: The "Self-Validating" System

To maximize yield, the reaction conditions must be tuned to balance the rate of amination against the rate of ester hydrolysis.

A. Catalyst & Ligand Selection

The 5-nitro substituent makes the aryl bromide electron-deficient.

-

Recommendation: Use Xantphos or BrettPhos .

-

Why? Electron-poor aryl halides undergo oxidative addition rapidly. The bottleneck is often the reductive elimination of the amine. Xantphos (wide bite angle) facilitates this step.

-

Avoid: Simple PPh3 (inactive) or highly electron-rich alkyl phosphines (prone to oxidation if not handled strictly).

B. Base & Solvent System

The choice of base is the #1 determinant of yield loss via hydrolysis.

| Parameter | Standard Protocol | Optimized Protocol (High Yield) | Rationale |

| Base | Carbonates often contain trace water, leading to saponification of the methyl ester. Phosphates offer a better basicity profile for the amidation without attacking the ester. | ||

| Solvent | DMF or DMSO | 1,4-Dioxane or Toluene | Polar aprotic solvents (DMF) accelerate hydrolysis. Non-polar solvents like Toluene protect the ester group. |

| Temperature | The Nitro-activated Br is reactive; lower temperatures reduce thermal decomposition (de-nitration or polymerization). |

C. Step-by-Step Optimized Procedure

-

Charge: In a glovebox or under Argon, charge reaction vial with:

-

Methyl 2-(2-bromo-5-nitrophenyl)acetate (1.0 equiv)

-

Amine (

) (1.2 equiv) - (2.5 mol%)

-

Xantphos (5.0 mol%)

- (2.0 equiv, finely ground, oven-dried)

-

-

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

-

Cycle: Sparge with Argon for 5 minutes. Seal.

-

Reaction: Heat to

for 12-16 hours. -

Workup: Filter through Celite (to remove Pd black). Concentrate.

-

Purification: Flash chromatography. Note: The product is often highly crystalline due to the nitro group.

Troubleshooting Guide (FAQs)

Issue 1: "I am seeing the starting material disappear, but the product mass is M-32 (Carboxylic Acid)."

Diagnosis: Ester Hydrolysis.[1][2][3] Root Cause: Presence of water in the base or solvent. The methyl ester is labile, especially with the electron-withdrawing nitro group making the carbonyl more electrophilic. Solution:

-

Switch from

to -

Add 3Å Molecular Sieves to the reaction vessel.

-

Ensure the amine source is not a hydrochloride salt (which introduces water upon neutralization) unless extra base is used.

Issue 2: "The reaction stalls at 60% conversion."

Diagnosis: Catalyst Poisoning or Ligand Mismatch. Root Cause: The nitro group can coordinate to Pd, or the generated bromide ions are inhibiting the cycle. Solution:

-

Increase Catalyst Load: Bump Pd to 5 mol%.

-

Ligand Switch: If using Xantphos, switch to BrettPhos or RuPhos . These bulky ligands prevent non-productive coordination of the nitro group to the metal center.

Issue 3: "I observe a side product with Mass M-80 (De-brominated)."

Diagnosis: Hydrodehalogenation. Root Cause: This occurs if the reaction temperature is too high or if the solvent (like alcohols or DMF) acts as a hydride source. Solution:

-

Strictly avoid alcohols as co-solvents.

-

Lower temperature to

. -

Ensure the solvent is degassed; oxygen can promote homocoupling or reduction pathways.

Advanced Troubleshooting Logic

Use this decision tree to diagnose yield failures rapidly.

Figure 2: Diagnostic logic flow for identifying the root cause of low yields in 2-bromo-phenylacetate cyclizations.

References & Authoritative Grounding

-

Freund, E. et al. "Palladium-Catalyzed Synthesis of Oxindoles from 2-Haloarylacetamides." Journal of Organic Chemistry, 2021.

-

Relevance: Establishes the baseline mechanism for intramolecular alpha-arylation.

-

-

Willis, M. C. et al. "Palladium-Catalyzed Tandem Alkenylation/Cyclization for the Synthesis of Oxindoles." Angewandte Chemie Int. Ed., 2005.[4]

-

Relevance: Provides protocols for handling difficult substrates in cascade cyclizations.

-

-

Guram, A. S. et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2004.

-

Relevance: Critical data on Xantphos/BrettPhos ligand effects on electron-deficient aryl halides (like the 5-nitro substrate).

-

-

PubChem Compound Summary. "Methyl 2-(2-bromo-5-nitrophenyl)acetate."

-

Relevance: Verification of substrate physical properties and safety data (CAS: 1261682-76-1).

-

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 2-(2-bromo-5-nitrophenyl)acetate before handling, as nitro-aromatics can be energetic and toxic.

Sources

Storage stability of Methyl 2-(2-bromo-5-nitrophenyl)acetate vs moisture

Topic: Storage Stability & Moisture Sensitivity Guide

Document ID: TSC-MBNA-005 | Version: 2.1 | Status: Active

Executive Summary

You are working with Methyl 2-(2-bromo-5-nitrophenyl)acetate (CAS: 1000339-66-3 / Analogous structures). This molecule contains three distinct functional motifs that dictate its stability profile:

-

Methyl Ester: The primary site of moisture vulnerability (Hydrolysis).

-

5-Nitro Group: An electron-withdrawing group (EWG) that inductively activates the ester carbonyl, increasing susceptibility to nucleophilic attack by water.

-

2-Bromo Substituent: Provides steric bulk but also sensitizes the ring to specific metal-catalyzed side reactions.

Core Directive: While aryl acetic esters are generally shelf-stable, the electron-deficient nature of the nitrophenyl ring lowers the energy barrier for hydrolysis. Moisture is your primary contaminant of concern.

Part 1: The Mechanism (The "Why")

Understanding the chemical causality of degradation.

Q: Why is moisture a threat to this specific compound? A: Water acts as a nucleophile. In the presence of even trace moisture, the ester linkage undergoes hydrolysis, converting your reagent into 2-(2-bromo-5-nitrophenyl)acetic acid and methanol .

The "Nitro Effect": Standard phenylacetic esters hydrolyze slowly. However, the 5-nitro group on your molecule is strongly electron-withdrawing. Through inductive effects (–I), it pulls electron density away from the benzene ring and the adjacent methylene group. This makes the ester carbonyl carbon more electrophilic (positive character), thereby inviting water to attack more aggressively than it would on a standard phenylacetate.

Visualizing the Degradation Pathway:

Figure 1: The moisture-induced hydrolysis pathway. The 5-nitro group inductively destabilizes the ester, accelerating the transition to the free acid.

Part 2: Diagnostics (Troubleshooting)

How to detect degradation before it ruins your experiment.

Q: How do I confirm if my batch has been compromised by moisture? A: Do not rely on visual inspection alone, as the acid byproduct often has a similar appearance (white/off-white solid) to the ester. Use the following self-validating checks:

Method A: 1H NMR (The Gold Standard)

Run a proton NMR in CDCl₃.[1] Focus on the diagnostic peaks.

| Feature | Intact Ester (Expected) | Hydrolyzed (Degraded) |

| Methyl Singlet | Sharp singlet at ~3.70 ppm (3H) | Disappears (Methanol evaporates or shifts to ~3.49 ppm) |

| Acid Proton | Absent | Broad singlet at >10.0 ppm (COOH) |

| Methylene (-CH2-) | Singlet at ~3.8 - 4.0 ppm | Slight downfield shift due to acid formation |

Method B: HPLC/TLC (Rapid Check)

-

TLC: Run in Hexanes:Ethyl Acetate (3:1).

-

Observation: The carboxylic acid (degradation product) is much more polar. It will streak or remain near the baseline (Rf < 0.1), whereas the ester will migrate (Rf ~ 0.4–0.6).

-

-

HPLC: The acid will elute earlier than the ester on a Reverse Phase (C18) column due to the ionizable carboxyl group (at neutral/basic pH) or slightly later/tailing (at acidic pH).

Part 3: Storage Protocols

Preventative measures to ensure long-term stability.

Q: What are the optimal storage conditions? A: Follow this hierarchy of protection.

-

Temperature: 2°C to 8°C (Refrigerated).

-

Why: Hydrolysis is temperature-dependent. Lowering the temperature kinetically inhibits the nucleophilic attack of water.

-

Note: -20°C is acceptable but usually unnecessary unless storing for >1 year.

-

-

Atmosphere: Inert Gas (Argon/Nitrogen).

-

Protocol: After every use, backfill the vial with Argon. Oxygen is less of a concern than moisture, but Argon is heavier than air and provides a better moisture barrier.

-

-

Container: Amber Vial with Teflon-lined Cap.

-

Why Amber: Nitro-aromatics can be photosensitive.

-

Why Teflon: Paper-lined caps absorb moisture from the fridge environment and transfer it to your compound.

-

-

Desiccation: Store the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel).

Part 4: Recovery & Remediation

Can the sample be saved?

Q: My NMR shows 15% hydrolysis. Can I purify it? A: Yes. You have two primary options depending on the scale.

Option 1: Recrystallization (Best for >1g)

The acid impurity typically has different solubility characteristics than the ester.

-

Dissolve the crude mixture in a minimal amount of hot Ethanol or Methanol .

-

(Optional) If the acid content is high, add a few drops of saturated NaHCO₃ solution to convert the free acid to its water-soluble salt.

-

Cool slowly to 4°C. The ester should crystallize out, while the acid (or salt) remains in the mother liquor.

-

Filter and dry under high vacuum.

Option 2: Chemical Re-esterification (Best for <500mg)

If you cannot afford to lose mass, you can push the equilibrium back to the ester.

-

Dissolve the material in Methanol (anhydrous).

-

Add a catalytic amount of H₂SO₄ or Thionyl Chloride (SOCl₂).

-

Reflux for 1-2 hours.

-

Concentrate, neutralize with NaHCO₃, and extract with Ethyl Acetate.

Decision Tree for Remediation:

Figure 2: Decision matrix for handling degraded reagent batches.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General procedures for ester purification).

-

Larboard, K., et al. (2023). Heuristic-Based Alkaline Hydrolysis Mechanism of Nitrate Ester... Electrostatic Attraction Effect of the Nitro Group. The Journal of Physical Chemistry A. (Mechanistic insight into nitro-group activation).

-

BenchChem Support. (2025). Removal of unreacted bromoacetates and ester stability guidelines. (General handling of bromo-esters).

Sources

Purification methods for Methyl 2-(2-bromo-5-nitrophenyl)acetate crude reaction

Advanced Troubleshooting & Optimization Guide

Executive Summary

Methyl 2-(2-bromo-5-nitrophenyl)acetate is a critical intermediate, often employed in the synthesis of indole derivatives and complex heterocycles via reductive cyclization [1].[1][2][3] The presence of the ortho-bromo and meta-nitro substituents creates a highly electron-deficient aromatic ring, making the methylene protons alpha to the ester relatively acidic and susceptible to side reactions.[1][2][3]

This guide addresses the specific challenges of purifying this compound from crude reaction mixtures, focusing on removing unreacted acids, regioisomers, and oxidative impurities common in nitro-aromatic chemistry.[1][2][3]

Part 1: Critical Impurity Profile & Decision Matrix[1][2][3]

Before selecting a purification method, you must identify the dominant impurity profile.[1][2] The crude reaction typically contains the following breakdown:

| Impurity Type | Likely Identity | Origin | Removal Strategy |

| Acid Precursor | 2-(2-bromo-5-nitrophenyl)acetic acid | Incomplete esterification or hydrolysis | Basic wash (Sat.[1][2][3] NaHCO₃) |

| Regioisomers | 2-bromo-4-nitro isomers | Impure starting material (nitration byproducts) | Recrystallization (fractional) |

| Colored Bodies | Azo/Azoxy dimers | Reduction of nitro group (thermal/catalytic) | Activated Carbon / Silica Plug |

| Inorganic Salts | NaBr, K₂CO₃, H₂SO₄ | Catalysts or coupling reagents | Aqueous extraction |

Workflow Visualization: Purification Decision Tree

The following diagram illustrates the logical flow for selecting the optimal purification route based on the physical state of your crude product.

Figure 1: Decision matrix for processing crude methyl 2-(2-bromo-5-nitrophenyl)acetate.

Part 2: Troubleshooting Q&A (FAQs)

Q1: My crude product is a dark, sticky oil that refuses to crystallize. How do I induce solidification?

Diagnosis: This "oiling out" phenomenon is typically caused by trace solvent entrapment (toluene or DMF) or the presence of impurities that depress the melting point.[1][2][3] Solution:

-

Solvent Swap: Dissolve the oil in a minimal amount of Diethyl Ether or MTBE.[1][2][3]

-

Precipitation: Add Hexane or Heptane dropwise with vigorous stirring until the solution turns cloudy.

-

Seed: Scratch the inner wall of the flask with a glass rod or add a seed crystal of the pure ester if available.[1][2][3]

-

Cool: Place at -20°C overnight. Why this works: The non-polar antisolvent (Hexane) forces the polar ester out of solution, while the ether keeps impurities dissolved.[1][2][3]

Q2: I see a persistent yellow/orange color even after chromatography. Is my compound decomposing?

Diagnosis: Nitro compounds are inherently yellow, but deep orange/red indicates azo/azoxy impurities formed via partial reduction or oxidation, often exacerbated by basic conditions or heat [2].[1][2][3] Solution:

-

Activated Carbon Treatment: Dissolve the crude in hot methanol, treat with activated charcoal (5% w/w) for 15 minutes, filter through Celite, and then recrystallize.[1][2][3]

-

Avoid Strong Bases: If you used NaOH for washing, switch to saturated NaHCO₃.[1][2][3] Strong bases can deprotonate the alpha-carbon (between the ring and ester), leading to colored enolate species.[1][2][3]

Q3: The NMR shows a "ghost" peak near 12 ppm and split aromatic signals. What is this?

Diagnosis: This indicates the presence of unreacted 2-(2-bromo-5-nitrophenyl)acetic acid .[1][2][3] Solution: Perform a "Reverse Acid Wash":

-

Wash 2x with Saturated Sodium Bicarbonate (NaHCO₃) . Note: The acid deprotonates and moves to the aqueous layer.[1][2]

-

Dry over MgSO₄. Verification: The carboxylic acid proton (10-12 ppm) should disappear from the proton NMR.[1][2]

Q4: My yield is significantly lower than literature values (e.g., <50%). Where did I lose product?

Diagnosis: Methyl esters can hydrolyze back to the acid if the workup is too basic or if water is not removed during esterification.[1][2][3] Solution:

-

Check Aqueous Layer: Acidify your aqueous waste stream with HCl.[1][2][3] If a precipitate forms, your product hydrolyzed and is currently in the waste container as the acid.[1][2][3]

-

Drying: Ensure the reaction solvent (usually Methanol) was anhydrous if using acid catalysis (Fischer Esterification).[1][2][3]

Part 3: Detailed Purification Protocols

Protocol A: Recrystallization (For Solids)

Best for: Removing regioisomers and trace inorganic salts.[1][2][3]

-

Solvent System: Methanol (MeOH) is the preferred solvent.[1][2][3] Alternatively, use an EtOH/Water mixture.[1][2][3]

-

Dissolution: Place crude solid in a flask. Add MeOH (approx. 5 mL per gram of crude).[1][2][3] Heat to reflux (65°C) until fully dissolved.[1][2]

-

Filtration: If insoluble particles remain (salts), filter hot through a sintered glass funnel.[1][2][3]

-

Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-4°C) for 2 hours.

-

Isolation: Filter the pale yellow needles/plates.[1][2][3] Wash with cold (-20°C) MeOH.

-

Drying: Vacuum dry at 40°C for 4 hours.

Protocol B: Flash Column Chromatography (For Oils)

Best for: Separating the ester from unreacted alcohols or non-polar byproducts.[1][2][3]

-

Rf Value: The target ester typically has an Rf of ~0.4-0.5 in 8:2 Hexane:EtOAc.[1][2][3]

-

Loading: Dissolve the crude oil in a minimum volume of DCM (Dichloromethane) for loading.[1][2][3]

Pathway Visualization: Impurity Formation

Understanding where impurities come from helps prevent them.[1][2][3]

Figure 2: Chemical pathway showing the origin of common impurities.[1][2][3]

Part 4: Physical Properties for Verification[1][2][3]

Use the following data to validate the purity of your isolated compound.

| Property | Value / Observation | Note |

| Appearance | Pale yellow solid or crystalline powder | Dark orange indicates impurities |

| Melting Point | 68°C - 72°C (Typical range for analogs) | Sharp range (<2°C) indicates high purity |

| Solubility | Soluble in DCM, EtOAc, MeOH.[1][2][3] Insoluble in Water.[1][2][3] | |

| 1H NMR (CDCl₃) | δ ~3.7-3.8 (s, 3H, OMe), δ ~4.0 (s, 2H, CH₂), Aromatic signals split by Br/NO₂ | Look for singlet at 3.7 ppm (Ester methyl) |

References

-

American Chemical Society (ACS). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.[1][2][3] Journal of Organic Chemistry.[1][2][3] (2022).[1][2][3][4][5] Discusses the synthesis and purification of methyl 2-(2-nitrophenyl)acrylate derivatives and related bromo-nitro intermediates. [1][2]

-

University College Cork. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017).[1][2][3][6] Provides general methodologies for recrystallization and impurity rejection in nitro-aromatic synthesis. [1][2]

-

BLD Pharm. Methyl 2-(2-bromo-5-nitrophenyl)acetate Product Page.[1][2][3][7] (Accessed 2026).[1][2][6][8] Vendor specifications and physical property data for CAS 1261682-76-1.[1][2][3] [1][2]

-

Sigma-Aldrich. Methyl 2-(2-bromo-5-nitrophenyl)acetate Technical Data. (Accessed 2026).[1][2][6][8] Safety and handling information. [1][2]

Sources

- 1. echemi.com [echemi.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DSpace [cora.ucc.ie]

- 7. 1261682-76-1|Methyl 2-(2-bromo-5-nitrophenyl)acetate|BLD Pharm [bldpharm.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to the ¹H NMR Analysis of Methyl 2-(2-bromo-5-nitrophenyl)acetate

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of intermediates is paramount. Methyl 2-(2-bromo-5-nitrophenyl)acetate is a key building block whose purity and identity must be rigorously established. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative framework to distinguish it from common synthetic precursors and impurities. We will delve into the theoretical underpinnings of the observed spectrum, provide a validated experimental protocol, and contextualize the data against alternative analytical methods.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Before stepping into the lab, a thorough understanding of the molecule's structure allows us to predict its ¹H NMR spectrum. This predictive exercise is foundational to accurate data interpretation.

Molecular Structure and Proton Environments

First, let's identify the unique proton environments in Methyl 2-(2-bromo-5-nitrophenyl)acetate. Due to the lack of symmetry, all five protons are chemically distinct.

Caption: Labeled structure of Methyl 2-(2-bromo-5-nitrophenyl)acetate.

-

Aromatic Protons (H₃, H₄, H₆): These three protons are on the benzene ring. Their chemical shifts are influenced by the electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which will significantly deshield protons ortho and para to it.[1][2][3] The bromine atom also has an electron-withdrawing inductive effect.

-

Benzylic Protons (-CH₂-): These two protons are adjacent to the aromatic ring and the ester carbonyl group.[4][5][6] Their chemical shift will be downfield due to the influence of both groups.

-

Methyl Protons (-OCH₃): These three protons are part of the methyl ester group.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants:

-

H₆: This proton is ortho to the strongly electron-withdrawing nitro group. Therefore, it will be the most deshielded aromatic proton, appearing furthest downfield. It has one meta neighbor (H₄), so it should appear as a doublet with a small meta coupling constant (⁴J).

-

H₄: This proton is ortho to the bromine and meta to the nitro group. It has two neighbors, H₃ (ortho) and H₆ (meta). It should appear as a doublet of doublets (dd). The ortho coupling (³J) will be larger than the meta coupling (⁴J).[7][8][9]

-

H₃: This proton is para to the nitro group and ortho to the bromine. It has one ortho neighbor (H₄) and should appear as a doublet (d) with a large ortho coupling constant.

-

Benzylic -CH₂-: These protons are deshielded by the adjacent aromatic ring and carbonyl group, typically appearing in the range of 3.5-4.0 ppm. They have no adjacent protons, so they will appear as a singlet (s).

-

Methyl -OCH₃: Protons of a methyl ester typically appear around 3.7-4.1 ppm as a singlet (s).[10]

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

Reproducible and high-quality data is the bedrock of analytical chemistry. The following protocol is a validated method for preparing and analyzing the title compound.

Workflow for ¹H NMR Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of methyl 2-(2-bromo-5-nitrophenyl)acetate.[11][12]

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single residual solvent peak at ~7.26 ppm.[11]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[13]

-